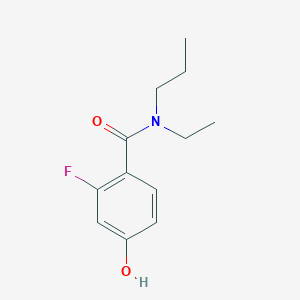
(2-Ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone, also known as EFHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. EFHM is a small molecule inhibitor that has been shown to have activity against a variety of enzymes and proteins, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (2-Ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone involves the inhibition of target enzymes and proteins by binding to their active sites. This compound has been shown to have activity against a variety of enzymes and proteins, including DHODH, which is believed to be its primary target. By inhibiting these enzymes and proteins, this compound disrupts their normal cellular functions, leading to a range of biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune system function. These effects are largely attributed to the inhibition of target enzymes and proteins, which play critical roles in cellular processes such as DNA synthesis, cell division, and immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-Ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone is its relatively simple chemical structure, which makes it a promising candidate for the development of new drugs. Additionally, this compound has shown activity against a variety of enzymes and proteins, making it a versatile tool for researchers studying various biological processes. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on (2-Ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone, including the development of new derivatives and analogs with improved activity and selectivity against target enzymes and proteins. Additionally, further studies are needed to elucidate the mechanisms underlying the biological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, the development of more efficient and scalable synthesis methods for this compound could help to facilitate its widespread use in drug discovery research.
Synthesemethoden
The synthesis of (2-Ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the preparation of 2-fluoro-4-hydroxybenzaldehyde, which is then reacted with 2-ethylmorpholine to form the intermediate product. This intermediate is then subjected to a reaction with 4-chloromethylphenyl isocyanate in the presence of a catalyst to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2-Ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone has been studied extensively in the context of drug discovery, with researchers exploring its potential as a small molecule inhibitor of various enzymes and proteins. One area of research that has shown promise is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Inhibition of DHODH has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and viral infections.
Eigenschaften
IUPAC Name |
(2-ethylmorpholin-4-yl)-(2-fluoro-4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-2-10-8-15(5-6-18-10)13(17)11-4-3-9(16)7-12(11)14/h3-4,7,10,16H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVPDMBZGFUKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)


![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)


